3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound belongs to the pyrazole family and is known for its unique properties that make it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole is not fully understood. However, it is believed to interact with specific receptors or enzymes in biological systems, leading to various physiological effects. It has been shown to exhibit inhibitory activity against certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and pain.
Biochemical and physiological effects:
3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. It has also been shown to exhibit antitumor activity in certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole in lab experiments include its unique properties that make it a valuable tool for studying various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, its limitations include its potential toxicity and the need for specific reagents and conditions for its synthesis.
Zukünftige Richtungen
There are many future directions for research involving 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole. One direction is to further investigate its mechanism of action and identify specific receptors or enzymes that it interacts with. Another direction is to explore its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to optimize its synthesis method and develop new derivatives with improved properties. Overall, 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole has great potential for advancing scientific research in various fields.
Synthesemethoden
The synthesis of 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole involves a series of chemical reactions that require specific reagents and conditions. The most common method involves the reaction of 3-(ethoxymethyl)-1-propyl-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole has various scientific research applications due to its unique properties. It has been used as a tool for studying the effects of pyrazole derivatives on biological systems. It has also been used as a precursor for the synthesis of other pyrazole derivatives that have potential therapeutic applications. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic reactions.
Eigenschaften
IUPAC Name |
3-(ethoxymethyl)-4-iodo-1-propylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-5-12-6-8(10)9(11-12)7-13-4-2/h6H,3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUYMIFATGNVEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.